REACTION_SMILES
|
[BH4-:15].[CH3:18][CH2:19][OH:20].[CH3:1][C:2]1([CH3:14])[CH2:3][c:4]2[cH:5][cH:6][c:7]([C:12]#[N:13])[cH:8][c:9]2[C:10]1=[O:11].[ClH:17].[Na+:16]>>[CH3:1][C:2]1([CH3:14])[CH2:3][c:4]2[cH:5][cH:6][c:7]([C:12]#[N:13])[cH:8][c:9]2[CH:10]1[OH:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)Cc2ccc(C#N)cc2C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)Cc2ccc(C#N)cc2C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |